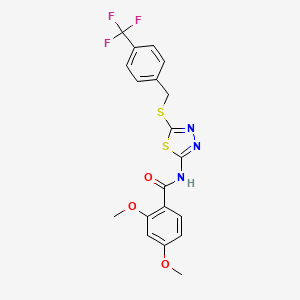

1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

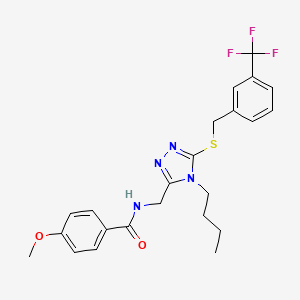

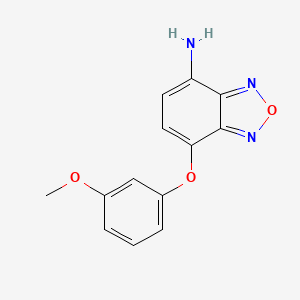

1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, also known as CMCB, is a versatile organic compound extensively used in scientific research . It possesses a cyclic structure consisting of a five-membered ring that contains a nitrogen atom, a carbon atom, and two oxygen atoms . It has a white crystalline appearance .

Synthesis Analysis

CMCB is highly valuable in organic synthesis due to its stability and reactivity . It functions as a catalyst in organic reactions and facilitates the synthesis of diverse organic compounds, such as heterocycles . A study on the accelerated microdroplet synthesis of benzimidazoles suggests that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Molecular Structure Analysis

The molecular formula of CMCB is C15H18N2O2 . It has a cyclic structure with a five-membered ring that contains a nitrogen atom, a carbon atom, and two oxygen atoms .Chemical Reactions Analysis

CMCB acts as a Lewis acid by accepting electrons from other molecules . This unique property allows it to form complexes with a range of organic molecules and further enhances its catalytic capabilities .Physical and Chemical Properties Analysis

CMCB has a molecular weight of 258.32 g/mol . It has a melting point range of 107-109°C .Applications De Recherche Scientifique

Synthesis of Metal–Organic Frameworks (MOFs)

Research by Tang et al. (2017) demonstrates the utility of mixed ligands, including a compound structurally similar to "1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid," in synthesizing zeolite-like metal–organic frameworks (MOFs). These MOFs exhibit high chemical stability and CO2 uptake capacity, showcasing the potential of such compounds in environmental and material science applications. This advancement is crucial for developing new materials that can efficiently capture and store greenhouse gases, addressing climate change challenges (Tang, Wu, Wang, & Zhang, 2017).

Antimicrobial Activity

El-Meguid's study (2014) investigates the antimicrobial potential of benzimidazole derivatives, including those structurally related to "this compound." These compounds exhibit significant effectiveness against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. Such findings highlight the potential of benzimidazole derivatives in developing new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria (El-Meguid, 2014).

Insights into Molecular Structure and Properties

Research on benzimidazole derivatives, including efforts to synthesize and study their properties, provides valuable insights into the relationship between molecular structure and function. Studies like those conducted by Marandi (2018), which explore the synthesis of imidazo[1,2-a]pyridine derivatives through a three-component condensation reaction, contribute to a deeper understanding of the chemical behavior of benzimidazole derivatives. Such knowledge is instrumental in the design and development of novel compounds with tailored properties for specific applications (Marandi, 2018).

Mécanisme D'action

Target of Action

It is known to be a versatile organic compound extensively used in scientific research .

Mode of Action

CMCB functions as a catalyst in organic reactions and facilitates the synthesis of diverse organic compounds, such as heterocycles . In addition, CMCB acts as a Lewis acid by accepting electrons from other molecules . This unique property allows it to form complexes with a range of organic molecules and further enhances its catalytic capabilities .

Biochemical Pathways

Given its role as a catalyst and a lewis acid, it can be inferred that it may be involved in various biochemical reactions where it facilitates the synthesis of diverse organic compounds .

Pharmacokinetics

Its molecular weight (25832 g/mol) and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability .

Result of Action

Given its role as a catalyst and a lewis acid, it can be inferred that it may induce changes at the molecular level, potentially influencing the structure and function of various organic compounds .

Action Environment

Given its stability and reactivity, it can be inferred that certain environmental factors such as temperature, ph, and presence of other compounds may influence its action .

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclohexyl-2-methylbenzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAHFDDIZFKJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)